N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Description
N-{Bicyclo[2.2.1]heptan-2-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a bicyclo[2.2.1]heptane (norbornane) scaffold fused to a 2,3-dihydro-1,4-benzodioxine moiety. This compound’s unique architecture positions it as a candidate for pharmacological studies, particularly in targeting sulfonamide-sensitive enzymes or receptors.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-21(18,16-13-8-10-1-2-11(13)7-10)12-3-4-14-15(9-12)20-6-5-19-14/h3-4,9-11,13,16H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFXABHOVANLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with sulfonamide precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares key motifs with analogs reported in the literature:
- Bicyclo[2.2.1]heptane (norbornane): Present in compounds such as 1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}-L-prolinamide () and 1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-{3-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]propyl}-L-prolinamide (). However, in these analogs, the norbornane is linked via an acetyl-prolinamide chain rather than a direct sulfonamide bond .
- Sulfonamide group: The target compound’s sulfonamide is attached to a benzodioxine ring, contrasting with Ethyl 5-(dimethylamino)-2-[[4-[(N-ethoxycarbonyl-N-methylaminosulfonyl)methyl]phenyl]hydrazin-2-ylidene]pentanoate (), where the sulfonamide is part of a phenylmethanesulfonamide system with ethoxycarbonyl and methylamino substituents .
Physicochemical Properties
- Bioactivity implications : The trifluoromethyl group in analogs enhances metabolic stability and lipophilicity, whereas the target’s benzodioxine could improve aqueous solubility .
Research Findings and Implications
Biological Activity
N-{Bicyclo[2.2.1]heptan-2-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its unique bicyclic structure and potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₃O₃S
- CAS Number : [insert CAS number if available]
- Molecular Weight : [insert molecular weight if available]
The compound features a bicyclic heptane structure that contributes to its unique biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar bicyclic structures can exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis pathways.
- Antioxidant Properties : The presence of dioxine moieties may contribute to the compound's ability to scavenge free radicals.
- Genotoxic Effects : Studies on structurally related compounds suggest potential genotoxic effects, as seen in the case of 2,2'-bis(bicyclo[2.2.1]heptane) which induced SOS responses in bacterial systems due to oxidative stress .
Antimicrobial Studies
A study investigating the antimicrobial properties of bicyclic compounds found that modifications in the sulfonamide group can enhance efficacy against specific bacterial strains. For example, derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Genotoxicity Assessment
Research conducted on related bicyclic compounds indicated that they could induce genotoxic effects in bacterial models. The study utilized lux-biosensors in E. coli to measure luminescence as an indicator of DNA damage. Results showed that certain concentrations led to significant SOS responses without alkylating effects .
| Concentration (g/l) | Luminescence Response | Statistical Significance |
|---|---|---|
| 1 | Low | Not significant |
| 10 | Moderate | p < 0.05 |
| 100 | High | p < 0.001 |
Pharmacological Implications
The biological activities observed suggest that this compound could have therapeutic potential in treating infections or as an antioxidant agent. Further research is warranted to explore its efficacy and safety profile.
Q & A
Q. What are the standard synthetic routes for N-{Bicyclo[2.2.1]heptan-2-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and what critical reaction conditions ensure optimal yield?
The synthesis typically involves two key steps:
- Step 1: Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under dynamic pH control (pH 10) using aqueous Na₂CO₃ to form the sulfonamide intermediate.
- Step 2: N-substitution with alkyl/aryl halides in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a catalyst .
Critical conditions include precise pH control to avoid side reactions and anhydrous DMF to maintain catalytic efficiency. Yields are optimized by monitoring reaction progress via thin-layer chromatography (TLC) and using stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv).
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- Infrared Spectroscopy (IR): Confirms sulfonamide (-SO₂NH-) stretches (~1350–1150 cm⁻¹) and benzodioxin ether linkages (~1250 cm⁻¹).
- ¹H NMR: Identifies protons on the bicyclo[2.2.1]heptane moiety (δ 1.2–2.5 ppm) and dihydrobenzodioxin aromatic protons (δ 6.5–7.2 ppm).
- Electron Ionization Mass Spectrometry (EIMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bicyclo and sulfonamide groups .
Q. What is the rationale behind combining the bicyclo[2.2.1]heptane and dihydrobenzodioxin moieties in this compound?
The bicyclo[2.2.1]heptane group enhances rigidity and metabolic stability, while the dihydrobenzodioxin moiety contributes to π-π stacking interactions with biological targets. The sulfonamide group (-SO₂NH-) is critical for hydrogen bonding and enzyme inhibition, as seen in antibacterial and anti-inflammatory agents .
Advanced Research Questions
Q. What strategies address regioselective challenges during N-substitution in the sulfonamide group?
Regioselectivity is controlled by:
- Catalytic Systems: Lithium hydride (LiH) in DMF promotes selective N-alkylation over O-alkylation .
- Coupling Reagents: Carbonyldiimidazole (CDI) mediates urea formation in related bicyclo[2.2.1]heptane derivatives, avoiding competing pathways .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring sulfonamide substitution .
Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?
Contradictions in bioactivity (e.g., antibacterial potency or enzyme inhibition) may arise from:
- Purity Variations: Impurities >5% can skew results; validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) protocols for antibacterial studies, noting pH, temperature, and bacterial strain variability .
- Structural Analogues: Compare activity with derivatives (e.g., fluorinated or methylated variants) to identify substituent effects .
Q. What methodological approaches optimize the compound’s stability under various experimental conditions?
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for sulfonamides).
- Solvent Compatibility: Avoid prolonged exposure to chlorinated solvents (e.g., dichloromethane) to prevent sulfonamide hydrolysis .
- pH-Dependent Stability: Use buffered solutions (pH 6–8) to maintain integrity during biological assays .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
